Benzyl ((1-(piperidin-4-yl)azetidin-3-yl)methyl)carbamate
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Overview
Description
Benzyl ((1-(piperidin-4-yl)azetidin-3-yl)methyl)carbamate is a synthetic organic compound with a complex structure that includes a benzyl group, a piperidine ring, and an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl ((1-(piperidin-4-yl)azetidin-3-yl)methyl)carbamate typically involves multiple steps, starting with the preparation of the piperidine and azetidine intermediates. The piperidine ring can be synthesized through the hydrogenation of pyridine, while the azetidine ring can be prepared via cyclization reactions involving appropriate precursors. The final step involves the coupling of these intermediates with benzyl carbamate under controlled conditions, often using catalysts and specific solvents to optimize yield and purity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure consistent quality and scalability. Key factors include the selection of efficient catalysts, optimization of reaction temperatures and pressures, and the use of high-purity starting materials .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products:
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Benzyl ((1-(piperidin-4-yl)azetidin-3-yl)methyl)carbamate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Benzyl ((1-(piperidin-4-yl)azetidin-3-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
- Benzyl ((1-(piperidin-4-yl)azetidin-3-yl)methyl)carbamate
- Benzyl ((1-(piperidin-4-yl)azetidin-3-yl)methyl)urea
- Benzyl ((1-(piperidin-4-yl)azetidin-3-yl)methyl)amine
Comparison: this compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable tool in research and development .
Properties
CAS No. |
883547-28-2 |
---|---|
Molecular Formula |
C17H25N3O2 |
Molecular Weight |
303.4 g/mol |
IUPAC Name |
benzyl N-[(1-piperidin-4-ylazetidin-3-yl)methyl]carbamate |
InChI |
InChI=1S/C17H25N3O2/c21-17(22-13-14-4-2-1-3-5-14)19-10-15-11-20(12-15)16-6-8-18-9-7-16/h1-5,15-16,18H,6-13H2,(H,19,21) |
InChI Key |
BSVZZRYJWNBFEF-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1N2CC(C2)CNC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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